molecular formula C21H22N4O2S B2589451 (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone CAS No. 1105228-49-6

(4-(4-Methoxyphenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone

Cat. No.: B2589451
CAS No.: 1105228-49-6
M. Wt: 394.49
InChI Key: URBSKTKQHWGMQO-UHFFFAOYSA-N
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Description

The compound (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone is a complex organic molecule that has garnered interest due to its potential applications in medicinal chemistry. This compound features a piperazine ring substituted with a methoxyphenyl group and a thiazole ring substituted with a phenylamino group, connected via a methanone linkage. The unique structure of this compound allows it to interact with various biological targets, making it a candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone typically involves multiple steps:

  • Formation of the Piperazine Derivative

      Starting Material: 4-Methoxyphenylamine.

      Reaction: The amine is reacted with piperazine in the presence of a suitable catalyst and solvent, often under reflux conditions.

      Product: 4-(4-Methoxyphenyl)piperazine.

  • Synthesis of the Thiazole Derivative

      Starting Material: 2-Aminothiazole.

      Reaction: The thiazole is reacted with phenyl isothiocyanate to form 2-(phenylamino)thiazole.

      Conditions: Typically carried out in an inert atmosphere with a base such as triethylamine.

  • Coupling Reaction

      Reactants: 4-(4-Methoxyphenyl)piperazine and 2-(phenylamino)thiazole.

      Reaction: The two intermediates are coupled using a coupling agent like carbonyldiimidazole (CDI) or a similar reagent.

      Conditions: The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity, often involving:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Automated Synthesis: Using robotic systems to handle multiple reaction steps.

    Purification: Employing techniques like crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Products: Oxidized derivatives, potentially altering the methoxy group to a hydroxyl or carbonyl group.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Products: Reduced forms, possibly converting the methanone linkage to a methylene group.

  • Substitution

      Reagents: Halogenating agents or nucleophiles.

      Products: Substituted derivatives, where functional groups on the aromatic rings are replaced.

Common Reagents and Conditions

    Solvents: Dichloromethane, ethanol, and dimethyl sulfoxide (DMSO) are frequently used.

    Catalysts: Acid or base catalysts, depending on the reaction type.

    Temperature: Reactions are typically conducted at room temperature or under reflux conditions.

Scientific Research Applications

Chemistry

    Ligand Design: Used in the design of ligands for metal complexes.

Biology

    Receptor Binding Studies: Investigated for its ability to bind to various biological receptors, including adrenergic and serotonin receptors.

    Enzyme Inhibition: Studied as a potential inhibitor for specific enzymes.

Medicine

    Drug Development: Explored as a candidate for developing new therapeutic agents, particularly for neurological and cardiovascular disorders.

    Pharmacokinetics: Research into its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

    Material Science:

    Agriculture: Investigated for use in agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant that also features a piperazine ring.

    Naftopidil: Used for treating benign prostatic hyperplasia, also containing a piperazine moiety.

    Urapidil: An antihypertensive agent with a similar structural framework.

Uniqueness

    Structural Features: The combination of a methoxyphenyl group and a phenylamino thiazole ring connected via a methanone linkage is unique, providing distinct pharmacological properties.

    Receptor Affinity: Exhibits high affinity for specific receptors, making it a promising candidate for targeted therapies.

This compound’s unique structure and versatile reactivity make it a valuable subject for ongoing research in various scientific fields.

Properties

IUPAC Name

(2-anilino-1,3-thiazol-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-27-18-9-7-17(8-10-18)24-11-13-25(14-12-24)20(26)19-15-28-21(23-19)22-16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBSKTKQHWGMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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